molecular formula C6H10Br2 B12840799 2,5-Dibromohex-3-ene

2,5-Dibromohex-3-ene

Cat. No.: B12840799
M. Wt: 241.95 g/mol
InChI Key: UQLCVPMPXJDZPX-ONEGZZNKSA-N
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Description

2,5-Dibromohex-3-ene is an organic compound characterized by the presence of two bromine atoms attached to a six-carbon chain with a double bond between the third and fourth carbon atoms. This compound is a type of alkene, which means it contains a carbon-carbon double bond, and it exhibits geometric isomerism due to the restricted rotation around this double bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromohex-3-ene can be synthesized through the bromination of hex-3-ene. The reaction typically involves the addition of bromine (Br2) to hex-3-ene in an inert solvent such as dichloromethane at room temperature. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of bromine to a stream of hex-3-ene in a controlled environment to ensure complete reaction and high yield. The product is then purified through distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromohex-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dibromohex-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dibromohex-3-ene involves its reactivity due to the presence of the bromine atoms and the double bond. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the double bond allows for electrophilic addition reactions. These properties enable the compound to interact with various molecular targets and pathways, leading to the formation of different products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromohex-3-ene
  • 2,4-Dibromohex-3-ene
  • 2,5-Dibromohexane

Uniqueness

2,5-Dibromohex-3-ene is unique due to the specific positioning of the bromine atoms and the double bond, which imparts distinct reactivity and properties compared to its isomers. This unique structure allows for selective reactions and applications that are not possible with other similar compounds .

Properties

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

IUPAC Name

(E)-2,5-dibromohex-3-ene

InChI

InChI=1S/C6H10Br2/c1-5(7)3-4-6(2)8/h3-6H,1-2H3/b4-3+

InChI Key

UQLCVPMPXJDZPX-ONEGZZNKSA-N

Isomeric SMILES

CC(/C=C/C(C)Br)Br

Canonical SMILES

CC(C=CC(C)Br)Br

Origin of Product

United States

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